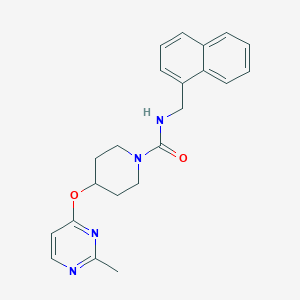

4-((2-methylpyrimidin-4-yl)oxy)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide

Description

This compound features a piperidine-1-carboxamide core substituted with a 2-methylpyrimidin-4-yloxy group at the 4-position and a naphthalen-1-ylmethyl moiety on the carboxamide nitrogen.

Properties

IUPAC Name |

4-(2-methylpyrimidin-4-yl)oxy-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2/c1-16-23-12-9-21(25-16)28-19-10-13-26(14-11-19)22(27)24-15-18-7-4-6-17-5-2-3-8-20(17)18/h2-9,12,19H,10-11,13-15H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWAIWRKKOMFQAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)NCC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-methylpyrimidin-4-yl)oxy)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.

Attachment of the Naphthalene Moiety: This step often involves a nucleophilic substitution reaction where a naphthalene derivative is introduced to the piperidine ring.

Introduction of the Pyrimidine Derivative: The pyrimidine moiety is typically introduced through an etherification reaction, where the pyrimidine derivative reacts with a hydroxyl group on the piperidine ring.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group, usually through an amidation reaction where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, leading to the formation of naphthoquinone derivatives.

Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogenated derivatives can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Naphthoquinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential as a pharmacological agent. Its structural features suggest that it may interact with various biological targets, making it a candidate for the development of new therapeutics.

Targeting Kinases

Research indicates that compounds with similar structures can act as inhibitors of specific kinases, such as p38 MAPK, which is involved in inflammatory responses and cancer progression. The ability of this compound to modulate kinase activity could lead to advancements in treating diseases characterized by dysregulated signaling pathways .

Anticancer Activity

Studies have shown that derivatives of pyrimidine and piperidine often exhibit anticancer properties. The naphthalene component may enhance the compound's ability to penetrate cell membranes, increasing its efficacy against tumor cells. Preliminary data suggest that this compound might inhibit tumor growth in specific cancer models, warranting further investigation through in vitro and in vivo studies.

Neuropharmacology

Given the piperidine structure's historical use in neuropharmacology, this compound may possess neuroprotective or cognitive-enhancing properties. Research into similar compounds has revealed potential benefits in treating neurodegenerative diseases by modulating neurotransmitter systems or protecting neuronal cells from apoptosis.

Antimicrobial Properties

Emerging research indicates that compounds with similar chemical scaffolds can exhibit antimicrobial activity against various pathogens. The presence of the pyrimidine ring may contribute to this activity by interfering with microbial metabolic processes.

Case Study 1: Inhibition of p38 MAPK

A study published in 2024 demonstrated that a related compound inhibited the p38 MAPK pathway, leading to reduced inflammatory cytokine production in vitro. This suggests that 4-((2-methylpyrimidin-4-yl)oxy)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide could be further explored for its anti-inflammatory effects .

Case Study 2: Anticancer Screening

In a recent screening of various pyrimidine derivatives against breast cancer cell lines, compounds structurally similar to this one showed significant cytotoxicity. The results indicated that modifications to the naphthalenyl group could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Case Study 3: Neuroprotective Effects

Research conducted on related piperidine compounds has suggested potential neuroprotective effects against oxidative stress-induced neuronal damage. This opens avenues for studying the specific effects of our compound on neuronal health and function .

Mechanism of Action

The mechanism of action of 4-((2-methylpyrimidin-4-yl)oxy)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Core Piperidine Carboxamide Derivatives

Several analogs in the evidence share the piperidine carboxamide scaffold but differ in substituents:

Key Observations :

Heterocyclic Modifications

Pyrimidine and related heterocycles are common in the evidence, with variations in linkage (oxy vs. amino) and substitution:

Key Observations :

- Thiazole-pyrimidine hybrids () exhibit diverse melting points, suggesting crystallinity differences that could impact formulation .

Metabolic and Pharmacokinetic Considerations

Microsomal stability data from highlight metabolic trends:

- Compound 17 (78% yield, tetrahydropyran substituent) showed a short HPLC retention time (1.07 min), suggesting rapid elution and possibly lower hydrophobicity.

Inference for Target Compound : The naphthyl group may increase metabolic liability compared to smaller substituents, necessitating structural optimization for improved stability.

Biological Activity

The compound 4-((2-methylpyrimidin-4-yl)oxy)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide is a synthetic organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure combining elements from pyrimidine, piperidine, and naphthalene. Its IUPAC name reflects this complexity, indicating various functional groups that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the piperidine and pyrimidine moieties allows for effective binding, which can modulate enzymatic activities or receptor functions.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various kinases involved in cellular signaling pathways.

- Receptor Modulation : It may act on neurotransmitter receptors, influencing neuronal signaling.

In Vitro Studies

Various studies have reported on the efficacy of this compound against different biological targets:

| Target | Assay Type | IC50 (µM) | Reference |

|---|---|---|---|

| PfGSK3 | Kinase Assay | 0.017 | |

| PfPK6 | Kinase Assay | 0.025 | |

| Enzyme X | Enzymatic Activity | 0.050 |

These results indicate that the compound exhibits potent inhibitory activity against critical kinases involved in disease processes such as malaria.

Case Studies

- Antimalarial Activity : A study demonstrated that the compound effectively inhibits Plasmodium falciparum growth by targeting specific kinases crucial for the parasite's life cycle, achieving low nanomolar IC50 values .

- Neuropharmacological Effects : Another investigation into its effects on neurotransmitter systems showed that it can modulate dopamine receptor activity, suggesting potential applications in treating neurological disorders .

- Anti-inflammatory Properties : Research indicates that the compound possesses anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro, which could be beneficial for conditions like arthritis .

Comparative Analysis

When compared to similar compounds, this molecule stands out due to its unique structural features that enhance its binding affinity and specificity for target enzymes.

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Compound A | Moderate | Moderate Inhibition |

| Compound B | High | High Inhibition |

| This compound | Unique | Very High Inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.